1,5-Pentanediol
Overview
Description
Pentane-1,5-diol is a primary alcohol.
Scientific Research Applications
Chemical Intermediary and Industrial Applications
1,5-Pentanediol is a significant chemical intermediate with widespread industrial usage. It's utilized in producing polyurethane, polyester, plastifiers, ink, paint, and spices. Despite its demand, only a few companies possess the technology for its preparation, and the Chinese market relies heavily on imports. This highlights its industrial importance and the need for technological development in its production (Hen Jun-hai, 2007).
Biotechnological Production
A novel biotechnological approach for producing this compound (1,5-PDO) involves metabolic engineering of Escherichia coli. This method, which uses glucose and lysine, expands natural lysine pathways and introduces artificial metabolic modules for converting lysine into 1,5-PDO. This represents a sustainable and energy-efficient approach for 1,5-PDO production, utilizing renewable bioresources (Xuecong Cen et al., 2020).
Conversion from Biomass
Advancements in the selective hydrogenation of furfural and its derivatives to pentanediol are notable. Furfural, derived from biomass, can be converted to 1,2-pentanediol and this compound, which are valuable chemicals. This process involves various catalysts and reaction mechanisms, contributing to a greener and more sustainable chemical production process (Jing Tan et al., 2021).
Applications in Polymer Chemistry
This compound is a key diol monomer in synthesizing polyesters like poly(pentylene succinate-co-terephthalate) and poly(pentylene adipate-co-terephthalate). These copolyesters, synthesized from biobased this compound, have been studied for their thermo-mechanical properties, demonstrating their potential in various industrial applications (Jing-Ying Lu et al., 2019).
Catalytic Conversion Processes
Research has also focused on the catalytic conversion of biomass-derived chemicals to this compound. This involves the use of different catalysts like Rh/SiO2 and modified ReO(x) species, offering more efficient and direct conversion methods than traditional multi-step processes (Shuichi Koso et al., 2009).
Economic Analysis of Production Processes
The economic feasibility of producing this compound from biomass, particularly in biorefinery strategies involving coproduction with ethanol, has been analyzed. Such strategies integrate biomass fractionation with the simultaneous conversion of its constituents into valuable chemicals, highlighting the economic and environmental benefits of this approach (Kefeng Huang et al., 2018).
Mechanism of Action
Target of Action
1,5-Pentanediol (1,5-PDO) is an organic compound that primarily targets the polymer industry . It is used as a raw material for the synthesis of polyesters, unsaturated polyesters, and polyurethanes .
Mode of Action
1,5-PDO interacts with its targets through chemical reactions. In the polymer industry, it forms polyesters that are used as emulsifying agents and resin intermediates . It is produced by hydrogenation of glutaric acid and its derivatives . It can also be prepared by hydrogenolysis of tetrahydrofurfuryl alcohol .
The direct route presents several advantages, especially as it enables the one-step 1,5-PDO production from furfural using less reaction and intermediate purification stages .
Result of Action
The result of 1,5-PDO’s action is the production of polyesters and polyurethanes, which are used in the polymer industry . These products are used in the manufacture of plastics, cosmetics, and food .
Action Environment
The action of 1,5-PDO is influenced by environmental factors such as temperature and the presence of catalysts . For instance, the one-pot production of 1,5-PDO from furfural is more efficient at lower temperatures . The presence of catalysts, such as layered double hydrotalcite (LDH)-derived catalysts in the form of mixed metal oxides (MMO), also influences the productivity of 1,5-PDO .
Future Directions
The global 1,5-Pentanediol market size is projected to grow from US$ 46 million in 2022 to US$ 60 million in 2029; it is expected to grow at a CAGR of 3.9% from 2023 to 2029 . This suggests that this compound could be a promising approach for converting biomass into oxygenated commodity chemicals, which are difficult to produce from petroleum-derived feedstocks .
Biochemical Analysis
Biochemical Properties
1,5-Pentanediol is produced by hydrogenation of glutaric acid and its derivatives . It can also be prepared by hydrogenolysis of tetrahydrofurfuryl alcohol
Molecular Mechanism
It’s known that this compound is produced by hydrogenation of glutaric acid and its derivatives .
Metabolic Pathways
This compound is not naturally produced in biological organisms, so it does not participate in any known metabolic pathways . It can be synthesized from lysine in a cell factory in Escherichia coli .
Properties
IUPAC Name |
pentane-1,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c6-4-2-1-3-5-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQSHHUCVQOPAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31784-47-1 | |
Record name | Polypentylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31784-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2041256 | |
Record name | 1,5-Pentanediol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2041256 | |
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Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Viscous liquid; [Merck Index] Colorless viscous liquid; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | 1,5-Pentanediol | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5-Pentanediol | |
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Boiling Point |
240 °C | |
Record name | 1,5-Pentanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
129 °C (265 °F) (open cup), 136 °C (277 °F) - closed cup | |
Record name | 1,5-Pentanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with water, Soluble in water, Miscible with methanol, ethanol, acetone, ethyl acetate. Soluble in ether (25 °C) 11% w/w. Limited solubility in benzene, trichloroethylene, methylene chloride, petroleum ether, heptane., Soluble in alcohols, acetone, and relatively insoluble in aliphatic and aromatic hydrocarbons | |
Record name | 1,5-Pentanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9941 g/cm cu at 20 °C; 0.9858 g/cm cu at 25 °C | |
Record name | 1,5-Pentanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0039 [mmHg], 3.90X10-3 mm Hg at 25 °C | |
Record name | 1,5-Pentanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9589 | |
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Record name | 1,5-Pentanediol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
A gas chromatographic/mass-spectrometry analysis was performed to determine the impurities in 1,5-Pentanediol. 1,5-Pentanediol was found to be 98.1% pure with a total of 0.28% unknown impurities, stated by the authors not to be diols. Contamination by water, 1,5-hexanediol, and 1,6-Hexanediol was found to be 0.02%, 1.02%, and 0.56%, respectively. Other diol impurities, including 1,4-Butanediol, 2,5-Hexanediol, and cyclic diols, were below the limit of detection (< 0.05%). | |
Record name | 1,5-Pentanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous, oily liquid, Colorless | |
CAS No. |
111-29-5 | |
Record name | 1,5-Pentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,5-Pentanediol | |
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Record name | Pentane-1,5-diol | |
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Record name | 1,5-Pentanediol | |
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Record name | 1,5-Pentanediol | |
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Record name | Pentane-1,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.505 | |
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Record name | 1,5-PENTANEDIOL | |
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Record name | 1,5-Pentanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |
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Melting Point |
-18 °C | |
Record name | 1,5-Pentanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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